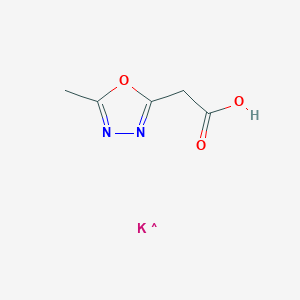
CID 131846075
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 131846075” is a chemical entity that has garnered significant interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CID 131846075 involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic routes typically include steps such as condensation, cyclization, and purification. Reaction conditions such as temperature, pressure, and pH are meticulously optimized to achieve the desired outcome.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and cost-effective production of the compound on a large scale. Quality control measures are implemented at various stages of the production process to ensure consistency and compliance with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
CID 131846075 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: In this reaction, the compound gains electrons, resulting in the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate the substitution reactions. The reaction conditions, such as temperature and solvent choice, are tailored to optimize the reaction efficiency and yield.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in a variety of substituted products with different functional groups.
Aplicaciones Científicas De Investigación
CID 131846075 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a diagnostic tool.
Industry: this compound is utilized in the development of new materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of CID 131846075 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Propiedades
Fórmula molecular |
C5H6KN2O3 |
|---|---|
Peso molecular |
181.21 g/mol |
InChI |
InChI=1S/C5H6N2O3.K/c1-3-6-7-4(10-3)2-5(8)9;/h2H2,1H3,(H,8,9); |
Clave InChI |
WDOJATXJOCPLAX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(O1)CC(=O)O.[K] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





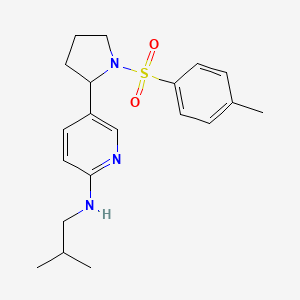

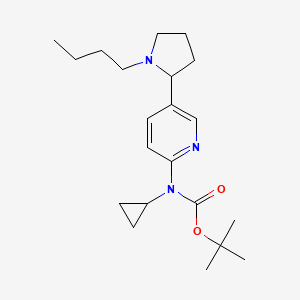

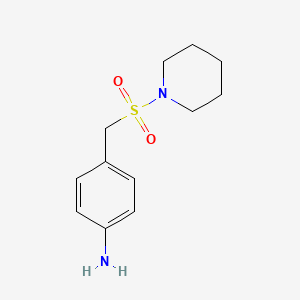

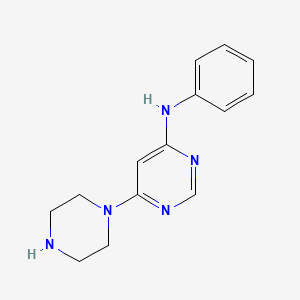
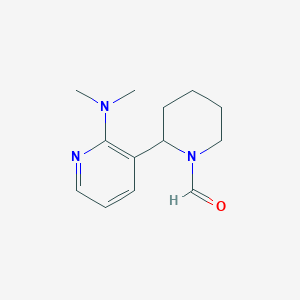


![Sodium;2-oxaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B11818996.png)
